molecular formula C16H15F4NO4S B2819390 5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide CAS No. 1105204-15-6

5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Cat. No. B2819390
CAS RN: 1105204-15-6
M. Wt: 393.35
InChI Key: SURQTFBJMYQEBA-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives depend largely on the identity of the desired target compound . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by the presence of a fluorine atom and a pyridine in their structure . For example, 2-Fluoro-5-methoxyphenylboronic acid has a melting point of 195°C to 196°C .

Scientific Research Applications

Cyclooxygenase-2 Inhibition

Research indicates that compounds with substituted benzenesulfonamide moiety, including variations similar to the mentioned chemical structure, have been synthesized and evaluated for their cyclooxygenase (COX-2) inhibitory activities. This has implications for developing anti-inflammatory agents, highlighting the compound's potential as a COX-2 inhibitor with promising pharmacokinetic properties for inflammatory conditions (Pal et al., 2003).

Photodynamic Therapy

Another study explores the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds, including structures related to 5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide, exhibit high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment. Their fluorescence properties and singlet oxygen generation capability suggest their usefulness as Type II photosensitizers (Pişkin et al., 2020).

Polymer Science

Research into novel copolymers has been conducted using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, where substituents such as fluoro and methoxy groups play a crucial role. These studies aim at understanding the synthesis, copolymerization properties, and thermal stability of such compounds, which could have implications in material science and engineering (Kharas et al., 2017).

Electrophilic Fluorination

The development of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide as a novel electrophilic fluorinating reagent indicates the utility of fluoro and methoxy substituted benzenesulfonamide compounds in synthetic chemistry, particularly for achieving enantioselective fluorination. This showcases the compound's relevance in the synthesis of fluorinated organic molecules (Yasui et al., 2011).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system they interact with. For example, some compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Safety and Hazards

Safety and hazards associated with these compounds can vary. For example, 2-Fluoro-5-methoxyphenylboronic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new synthesis methods and the exploration of new applications for these compounds are important future directions .

properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4NO4S/c1-24-14-6-5-12(17)10-15(14)26(22,23)21-7-8-25-13-4-2-3-11(9-13)16(18,19)20/h2-6,9-10,21H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURQTFBJMYQEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

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